(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C19H17BrN2O3S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O3S/c1-3-25-15-9-8-12(10-16(15)24-2)11-17-18(23)22-19(26-17)21-14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11- |
InChI Key |
IIBBTDVHPPSXQA-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Synthesis:
Knoevenagel Condensation:
- While not widely produced industrially, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Oxidation: The thiazolidinone ring can be oxidized to form a thiazole ring.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Ring Opening: The thiazolidinone ring can open under certain conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Ring Opening: Acidic or basic conditions.
Scientific Research Applications
Thiazolidinones, including this compound, have been extensively studied for their diverse pharmacological effects. Key areas of interest include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for addressing microbial resistance. In vitro studies have shown efficacy against various bacterial strains.
- Anticancer Potential : Research indicates that thiazolidinones can inhibit cancer cell proliferation. The compound has been evaluated against human breast adenocarcinoma cells (MCF7) using assays like Sulforhodamine B to measure cytotoxic effects.
Synthesis and Mechanism of Action
The synthesis of (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions optimized for yield and purity. The mechanism of action is believed to involve interaction with specific biological targets, potentially modulating pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Studies : A study demonstrated the synthesis of thiazolidinone derivatives, including this compound, which were tested for antimicrobial activity using a turbidimetric method. Results indicated promising activity against resistant strains .
- Anticancer Evaluation : Another research project focused on the anticancer properties of thiazolidinone derivatives, revealing that compounds similar to (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one showed significant inhibitory effects on cancer cell lines .
Computational Predictions
Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have been employed to predict the biological activity spectrum of (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one based on its structural characteristics. These predictions suggest a wide range of potential activities that warrant further experimental investigation.
Mechanism of Action
Targets: It may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Table 1: Structural Analogs and Substituent Effects
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing vs. Methoxy and ethoxy groups (target compound, ) donate electrons, increasing solubility but reducing metabolic stability. Fluorine (e.g., 4-fluoro in ) introduces strong electronegativity, affecting dipole moments and intermolecular interactions.
- Hydrogen Bonding and Crystal Packing: Hydroxy substituents (e.g., ) enable intramolecular H-bonding (O–H⋯S) and intermolecular dimerization (C–H⋯π), stabilizing specific conformations. Methoxy/ethoxy groups lack H-bond donors but participate in weaker van der Waals interactions .
Research Findings and Implications
- The bromo and methoxy groups in the target compound may enhance membrane permeability and target binding.
- Crystallography : Substituents significantly influence crystal packing. For instance, hydroxy groups promote dimerization via H-bonding , whereas bulkier groups like benzyloxy disrupt regular packing .
Biological Activity
The compound (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
Structure and Synthesis
The structure of the compound features a thiazolidinone ring with various substituents that may influence its biological activity. The presence of a bromophenyl group and an ethoxy-methoxybenzylidene moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Table 1: Structural Features of Thiazolidinone Derivatives
| Feature | Description |
|---|---|
| Core Structure | Thiazolidinone ring |
| Substituents | 2-Bromophenyl, 4-Ethoxy-3-Methoxybenzylidene |
| Isomerism | (2E,5Z) configuration |
Biological Activity Overview
Thiazolidinones exhibit a range of biological activities. Recent studies have documented various pharmacological effects attributed to this class of compounds. The following sections summarize key findings related to the biological activity of thiazolidinones, particularly focusing on the compound .
Antimicrobial Activity
Thiazolidinones have shown promising antimicrobial properties against various pathogens. Studies indicate that modifications to the thiazolidinone structure can enhance antibacterial and antifungal activities.
- Mechanism of Action: The antimicrobial action is often linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Study: A study demonstrated that thiazolidinone derivatives exhibited superior antimicrobial activity compared to standard drugs like ampicillin and ketoconazole .
Anticancer Activity
Thiazolidinones have been investigated for their anticancer effects, with some derivatives showing significant cytotoxicity against cancer cell lines.
- Research Findings:
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is another area of active research. These compounds have been shown to inhibit key inflammatory mediators.
- In Vivo Studies: In carrageenan-induced paw edema models, thiazolidinone derivatives exhibited significant anti-inflammatory effects comparable to conventional NSAIDs .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at specific positions on the thiazolidinone ring can lead to enhanced or diminished activity.
Table 2: Structure-Activity Relationships in Thiazolidinones
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Bromine substitution | Increased antimicrobial potency |
| 5 | Ethoxy group | Enhanced anti-inflammatory effect |
| 3 | Methoxy group | Improved anticancer efficacy |
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclocondensation | Thiosemicarbazide, DMF/AcOH, reflux | 65–75 | |
| Stepwise Schiff Base | Benzaldehyde derivatives, mercaptoacid | 70–80 |
Basic: How can the stereochemical configuration (2E,5Z) be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of the E/Z configuration. For example, studies on analogous thiazolidinones resolved using a Bruker D8 VENTURE diffractometer (100 K, Cu-Kα radiation) .
- Spectroscopic Techniques:
Advanced: How to address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
Discrepancies may arise due to:
- Assay Variability: Differences in microbial strains, inoculum size, or incubation conditions. Standardize protocols using CLSI/M07-A11 guidelines .
- Compound Purity: Impurities from synthesis (e.g., unreacted aldehydes) can skew results. Validate purity via HPLC (≥95%, C18 column, acetonitrile/water gradient) .
- Structural Analogues: Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter activity. Perform SAR studies using a library of derivatives .
Example Resolution:
Re-evaluate inactive compounds under adjusted pH or osmotic stress conditions, as membrane permeability varies with microbial physiology .
Advanced: What computational strategies predict the pharmacological potential of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., Staphylococcus aureus dihydrofolate reductase). Validate docking poses with MD simulations (GROMACS, 50 ns trajectories) .
- QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Training sets should include analogs with known IC₅₀ values .
- ADMET Prediction: Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions. Prioritize compounds with Lipinski’s Rule of Five compliance .
Basic: Which analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- Chromatography:
- Thermal Analysis:
- Spectroscopy:
Advanced: How to design mechanistic studies for evaluating antimicrobial action?
Methodological Answer:
- Enzyme Inhibition Assays: Target microbial enzymes (e.g., β-lactamase or DNA gyrase). Use fluorogenic substrates (e.g., nitrocefin for β-lactamase) to measure IC₅₀ .
- Membrane Permeability:
- Transcriptomic Profiling: RNA-seq of treated vs. untreated S. aureus to identify dysregulated pathways (e.g., cell wall biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
